molecular formula C15H14N3NaO4 B12685970 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt CAS No. 85720-87-2

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt

Katalognummer: B12685970
CAS-Nummer: 85720-87-2
Molekulargewicht: 323.28 g/mol
InChI-Schlüssel: ZTWWMCFBFALKRL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt is a chemical compound with the molecular formula C15H14N3NaO4 and a molecular weight of 323.28. It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt typically involves the diazotization of 4-amino-5-methoxy-2-toluidine followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Analyse Chemischer Reaktionen

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.

Wissenschaftliche Forschungsanwendungen

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.

    Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt include:

    4-Amino-5-methoxy-2-tolylazo)benzoic acid: Similar structure but different functional groups.

    5-((4-Amino-2-methylphenyl)azo)salicylic acid: Lacks the methoxy group, affecting its chemical reactivity.

    5-((4-Amino-5-methoxy-2-tolyl)azo)benzoic acid: Different carboxylic acid position, influencing its properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific domains.

Eigenschaften

CAS-Nummer

85720-87-2

Molekularformel

C15H14N3NaO4

Molekulargewicht

323.28 g/mol

IUPAC-Name

sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1

InChI-Schlüssel

ZTWWMCFBFALKRL-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.